molecular formula C8H6FNO B13512917 (2E)-3-(5-fluoro-3-pyridinyl)-2-propenal

(2E)-3-(5-fluoro-3-pyridinyl)-2-propenal

Cat. No.: B13512917
M. Wt: 151.14 g/mol
InChI Key: PUWSYUPIDHQAPL-OWOJBTEDSA-N
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Description

3-(5-Fluoropyridin-3-yl)prop-2-enal is an organic compound that belongs to the class of fluoropyridines. This compound features a fluorine atom attached to a pyridine ring, which is further connected to a prop-2-enal group. The presence of the fluorine atom imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-fluoropyridin-3-yl)prop-2-enal can be achieved through several methods. One common approach involves the reaction of 5-fluoropyridine with an appropriate aldehyde under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium methoxide, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of 3-(5-fluoropyridin-3-yl)prop-2-enal typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-3-yl)prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted pyridine derivatives .

Scientific Research Applications

3-(5-Fluoropyridin-3-yl)prop-2-enal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-fluoropyridin-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, the compound may inhibit bacterial growth by interfering with essential cellular processes. Molecular docking studies have shown that the compound can bind to bacterial enzymes, thereby inhibiting their activity and preventing bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoropyridin-3-yl)prop-2-enal is unique due to the specific positioning of the fluorine atom on the pyridine ring and the presence of the prop-2-enal group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

(E)-3-(5-fluoropyridin-3-yl)prop-2-enal

InChI

InChI=1S/C8H6FNO/c9-8-4-7(2-1-3-11)5-10-6-8/h1-6H/b2-1+

InChI Key

PUWSYUPIDHQAPL-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=NC=C1F)/C=C/C=O

Canonical SMILES

C1=C(C=NC=C1F)C=CC=O

Origin of Product

United States

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